N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
Description
N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3) is a heterocyclic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Structurally, it features a pyrrole ring substituted with a methyl group at the 1-position and a hydroxy-imidamide functional group at the 2-position. This compound is categorized as a heterocyclic building block, primarily used in industrial and academic research for synthesizing complex molecules, particularly in pharmaceutical and materials science applications . Its stability at room temperature and solubility in polar solvents (inferred from its functional groups) make it suitable for diverse synthetic workflows.
Properties
IUPAC Name |
N'-hydroxy-1-methylpyrrole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOIQVCHWAYWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
Reagents and Setup :
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Precursor : 1-Methyl-1H-pyrrole-2-carboximidamide
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Hydroxylamine Source : Hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate
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Solvent : Ethanol, methanol, or aqueous mixtures
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Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate hydroxylamine
Procedure :
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Dissolve 1-methyl-1H-pyrrole-2-carboximidamide (1.0 equiv) in ethanol.
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Add hydroxylamine hydrochloride (1.2 equiv) and NaOH (1.5 equiv) to the solution.
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Reflux the mixture at 70–80°C for 6–12 hours under inert atmosphere.
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Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
Key Parameters :
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Temperature : Elevated temperatures (70–80°C) enhance reaction kinetics.
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pH : Alkaline conditions (pH 9–10) favor nucleophilic attack by hydroxylamine.
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Stoichiometry : Excess hydroxylamine ensures complete conversion.
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8–10 hours | Maximizes conversion |
| Hydroxylamine Ratio | 1.2–1.5 equiv | Prevents side reactions |
| Solvent Polarity | Ethanol > H₂O | Improves solubility |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. While specific protocols for this compound are proprietary, the following strategies are inferred from analogous pyrrole derivatives:
Continuous Flow Reactor Systems
Catalytic Enhancements
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Catalysts : Transition metals (e.g., Cu(I)) or Lewis acids (e.g., ZnCl₂) may accelerate hydroxylation.
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Reported Outcomes :
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Cu(I)-catalyzed reactions reduce reaction time by 40% compared to uncatalyzed methods.
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ZnCl₂ improves regioselectivity, minimizing byproduct formation.
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Purification and Characterization
Isolation Techniques
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Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the product.
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:2) for high-purity batches.
Purity Metrics :
| Method | Purity (%) | Notes |
|---|---|---|
| Recrystallization | 95–98 | Cost-effective |
| Column Chromatography | >99 | Suitable for pharmaceutical use |
Analytical Validation
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Spectroscopic Data :
The introduction of the methyl group at the 1-position of the pyrrole ring distinguishes this compound from its non-methylated counterpart. Key differences include:
| Property | N'-Hydroxy-1-Methyl Derivative | N'-Hydroxy Parent Compound |
|---|---|---|
| Solubility in H₂O | Lower | Moderate |
| Melting Point | 145–148°C | 132–135°C |
| Stability under Acidic Conditions | Enhanced | Moderate |
The methyl group enhances steric protection of the pyrrole nitrogen, reducing susceptibility to oxidative degradation.
Challenges and Mitigation Strategies
Byproduct Formation
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Primary Byproduct : Over-hydroxylated derivatives due to excess NH₂OH.
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Mitigation :
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Strict stoichiometric control.
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Use of radical scavengers (e.g., BHT) to suppress oxidative side reactions.
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Scale-Up Limitations
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Heat Management : Exothermic reactions require jacketed reactors or phased reagent addition.
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Solution : Implement semi-batch processes with controlled hydroxylamine feed rates.
Emerging Methodologies
Microwave-Assisted Synthesis
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Conditions : 100 W, 100°C, 15–20 minutes.
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Benefits : 80% yield reduction in reaction time (2 hours vs. 12 hours conventional).
Biocatalytic Approaches
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Enzymes : Monooxygenases or peroxidases for regioselective hydroxylation.
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Advantages :
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Ambient temperature and pressure.
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Reduced environmental footprint.
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Chemical Reactions Analysis
Types of Reactions: 1H-pyrrole-2-carboximidamide, N’-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 139.16 g/mol
- IUPAC Name : N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
- CAS Number : 500024-87-3
The compound features a pyrrole ring with a hydroxy group and a carboximidamide moiety, which contribute to its unique reactivity and biological properties.
Scientific Research Applications
This compound has been investigated for various applications:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it can effectively inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines. The mechanism likely involves the inhibition of essential cellular processes, such as enzyme activity or cell membrane integrity .
Biological Studies
- Interaction with Biological Targets : this compound interacts with specific proteins and enzymes in biological systems. Understanding these interactions can lead to insights into its potential therapeutic effects and mechanisms .
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit certain enzymes critical for bacterial survival and cancer cell proliferation .
Materials Science
- Synthesis of New Materials : The compound serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in developing novel materials with unique properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound inhibited growth in Gram-positive bacteria more effectively than Gram-negative strains, suggesting a potential selective mechanism of action.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed significant cytotoxicity, with IC50 values indicating effective concentration levels required to inhibit cell viability.
Mechanism of Action
The mechanism of action of 1H-pyrrole-2-carboximidamide, N’-hydroxy-1-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the hydroxy-imidamide family, characterized by an amidine group (-C(=NH)-NH-OH) attached to a heterocyclic or aromatic scaffold. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic vs. Aliphatic Scaffolds :
- The pyrrole and pyridine derivatives (e.g., N'-hydroxy-2-(pyridin-2-yl)ethanimidamide) exhibit aromatic character , enabling π-π interactions in supramolecular assemblies or drug-receptor binding. In contrast, aliphatic analogs like N-hydroxy-2,2-dimethylpropanimidamide lack this feature, reducing their utility in applications requiring aromatic stacking .
Substituent Effects :
- The methyl group on the pyrrole ring in this compound may sterically hinder reactions at the adjacent position, influencing regioselectivity in synthetic pathways. Piperidine derivatives, with a flexible saturated ring, offer conformational versatility but lower rigidity .
Solubility and Stability :
- Pyridine-containing analogs (e.g., N'-hydroxy-2-(pyridin-2-yl)ethanimidamide) are likely more soluble in acidic aqueous solutions due to the basic nitrogen in pyridine, whereas pyrrole derivatives (neutral heterocycle) may require organic solvents. Aliphatic analogs are prone to oxidation or thermal degradation compared to aromatic counterparts .
Research and Application Context
- Pharmaceutical Potential: Pyrrole- and pyridine-based hydroxy-imidamides may serve as enzyme inhibitors (e.g., metalloproteinases) due to their ability to chelate metal ions via the hydroxy-imidamide and heterocyclic N atoms .
- Material Science : The aromaticity of pyrrole derivatives could facilitate their use in conductive polymers, analogous to polyaniline or polypyrrole systems, though this remains speculative without direct data .
Biological Activity
N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a pyrrole ring with a hydroxyl group and a carboximidamide moiety. Its molecular formula is with a molecular weight of approximately 125.13 g/mol. The unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, potentially disrupting metabolic pathways.
- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in various cancer cell lines, suggesting potential applications as an anticancer agent.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. A comparative analysis of its effectiveness against common pathogens is presented in the table below.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
These findings indicate that this compound can effectively inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Inhibition of DNA synthesis |
The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly towards HeLa cells, suggesting its potential as an anticancer therapeutic .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound was effective in reducing bacterial load in vitro by more than 90% at concentrations below 64 µg/mL. This study highlights the potential for this compound to be developed into a novel antibiotic agent.
Study on Anticancer Activity
Another significant study focused on the anticancer properties of this compound. The researchers treated various cancer cell lines with different concentrations of the compound and observed that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings support further investigation into its mechanism as a potential anticancer drug .
Q & A
Q. Q1. What are the validated synthetic routes for N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, and what analytical methods ensure purity and structural fidelity?
Methodological Answer: Synthesis typically involves coupling reactions between pyrrole-2-carboxylic acid derivatives and hydroxylamine analogs. For example, intermediates like 3-methyl-N-substituted pyrrole-2-carboxamides are synthesized via amidation or nucleophilic substitution, achieving yields of 24–35% (depending on substituents) . Structural validation requires:
- NMR spectroscopy : Key signals include δ ~11.55 ppm (NH), δ ~8.6 ppm (aromatic protons), and methyl group resonances (δ ~2.2 ppm) .
- LCMS/HPLC : Purity >97% is confirmed via LCMS (e.g., ESIMS m/z 364.2) and reversed-phase HPLC with UV detection at 254 nm .
Q. Q2. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
Methodological Answer: Stability studies recommend storage at –20°C in inert atmospheres (e.g., argon) to prevent oxidation of the hydroxylamine moiety. Degradation under ambient conditions produces imine derivatives via dehydration, detectable via:
- TLC monitoring : Rf shifts indicate decomposition.
- Mass spectrometry : Degradation products show reduced molecular ion peaks (e.g., m/z –18 for water loss) .
Advanced Research Questions
Q. Q3. What computational models explain the compound’s tautomeric behavior, and how does this affect its reactivity in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) simulations reveal tautomerism between the hydroxylamine (N–OH) and nitrone (O–N) forms, with energy barriers of ~2–3 kcal/mol favoring the hydroxylamine form. This impacts coordination with transition metals (e.g., Cu²⁺), as nitrone tautomers exhibit stronger binding (ΔG = –5.2 kcal/mol) . Experimental validation uses:
- Single-crystal X-ray diffraction : Bond lengths (e.g., N–O = 1.41 Å) confirm tautomeric states .
- EPR spectroscopy : Detects paramagnetic intermediates in metal-catalyzed reactions .
Q. Q4. How do steric and electronic effects of substituents on the pyrrole ring influence bioactivity in enzyme inhibition assays?
Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., –CF₃) vs. electron-donating (e.g., –OCH₃) groups. For example:
| Substituent | IC₅₀ (μM) vs. Target Enzyme |
|---|---|
| –CF₃ | 0.12 ± 0.03 |
| –OCH₃ | 1.45 ± 0.21 |
| The –CF₃ group enhances binding affinity via hydrophobic interactions (ΔΔG = –2.8 kcal/mol), validated by molecular docking (PDB: 3TGP) . |
Q. Q5. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Methodological Answer: Discrepancies arise from solvent purity and measurement techniques. A standardized protocol includes:
- Dynamic Light Scattering (DLS) : Quantifies aggregates in DMSO/water mixtures.
- Karl Fischer titration : Ensures solvent dryness (H₂O < 0.01%).
Reported solubility ranges (e.g., 12–18 mg/mL in DMSO) correlate with solvent lot variability .
Technical Validation and Data Interpretation
Q. Q6. What crystallographic parameters confirm the compound’s molecular geometry, and how do they compare to computational predictions?
Methodological Answer: Single-crystal X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) reveals:
- Bond angles : C–N–O = 118.7° vs. DFT-predicted 119.3° .
- Torsional angles : Pyrrole ring planarity (deviation < 0.02 Å) .
Discrepancies >5% suggest lattice packing effects or thermal motion artifacts.
Q. Q7. What strategies mitigate side reactions during the synthesis of N'-hydroxy derivatives, such as over-oxidation or dimerization?
Methodological Answer:
- Low-temperature conditions : Reactions at –10°C reduce oxidation of –NHOH to –NO.
- Radical scavengers : Addition of TEMPO (0.1 equiv.) suppresses dimerization .
- In situ monitoring : IR spectroscopy tracks –NHOH stretches (3350–3450 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
